(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine
Overview
Description
“(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine” is a chemical compound with the CAS Number: 1019119-63-1 . It has a molecular weight of 172.29 . The compound is also referred to as DMTMM.
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-isothiocyanato-2,2-dimethylpropyl)-N,N-dimethylamine . The InChI code for this compound is 1S/C8H16N2S/c1-8(2,5-9-7-11)6-10(3)4/h5-6H2,1-4H3 .Scientific Research Applications
Chemical Synthesis and Reactions
- 3-Dimethylamino-2,2-dimethyl-2H-azirine reacts with carbon disulfide to form crystals with a dipolar structure. In solution, the non-dipolar isomeric form is predominantly populated. Various derivatives are obtained from both forms, demonstrating the compound's versatility in chemical synthesis (Chaloupka et al., 1976).
- 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride reacts with N,N-dimethylamine, showing potential for serial double nucleophilic addition to the imidazole nucleus. This reaction is significant for understanding electron-excessive and stable aromatic rings (Ohta et al., 2000).
- 3-Chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones react with hydroxylamine hydrochloride to produce 3-alkyl(aryl)-5-chloromethylisoxazole. Further treatment with dimethylamine leads to the formation of new heterocyclic compounds (Gadzhily & Aliev, 2002).
Pharmaceutical and Biological Research
- Isothiocyanates, including (3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine derivatives, have been explored as derivatization reagents for amines in liquid chromatography and mass spectrometry. This has implications for drug development and biochemical analysis (Santa, 2010).
Material Science and Engineering
- A study on the synthesis, crystal structure, and theoretical study of 2-(Dimethylamino)-1,3-dithiocyanatopropane, a related compound, has implications for the development of natural insecticides and can inform the synthesis and applications of this compound in material science (Guan-ping et al., 2011).
Properties
IUPAC Name |
3-isothiocyanato-N,N,2,2-tetramethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-8(2,5-9-7-11)6-10(3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXFACHOSRRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN=C=S)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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